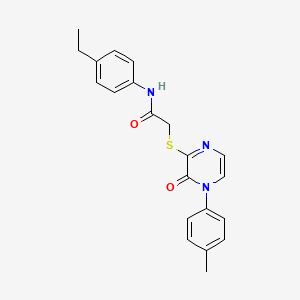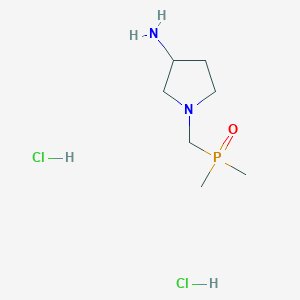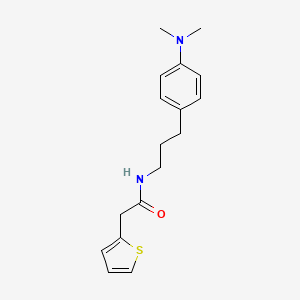![molecular formula C18H22F3N5O2 B2453108 1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361841-92-9](/img/structure/B2453108.png)
1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol . It has a molecular weight of 247.22 . The IUPAC name is 1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinol . The InChI code is 1S/C10H12F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4,7,17H,2-3,5-6H2 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C10H12F3N3O . The InChI key is QQWTYVSELDRYPM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is recommended to be at room temperature, sealed in dry conditions .Safety and Hazards
properties
IUPAC Name |
1-[4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O2/c1-2-15(27)24-7-4-13(5-8-24)16(28)25-9-11-26(12-10-25)17-22-6-3-14(23-17)18(19,20)21/h2-3,6,13H,1,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYGRNCVSWTSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)




![2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2453036.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide](/img/structure/B2453037.png)
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)




